REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].N1C=CC=CC=1.[CH3:13][O:14][C:15](Cl)=[O:16]>C(Cl)Cl>[C:15](=[O:16])([O:14][CH3:13])[O:4][CH2:3][C:2]([F:6])([F:5])[F:1]
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring mechanism
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with an overhead
|
Type
|
ADDITION
|
Details
|
thermocouple, addition funnel, cold water condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was kept cool
|
Type
|
CUSTOM
|
Details
|
in the range of −20° C. to −15° C
|
Type
|
CUSTOM
|
Details
|
was kept in the range of −20° C. to −15° C
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
CUSTOM
|
Details
|
was then quenched with 100 mL water
|
Type
|
CUSTOM
|
Details
|
The methylene chloride solution was separated from the water
|
Type
|
WASH
|
Details
|
washed with 2×100 mL of 1N HCl
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the product was purified
|
Type
|
DISTILLATION
|
Details
|
distillation on a concentric tube column (b.p.=90.0° C., purity=99.7%)
|
Name
|
|
Type
|
|
Smiles
|
C(OCC(F)(F)F)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |